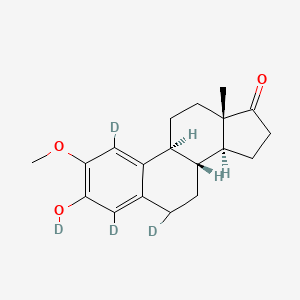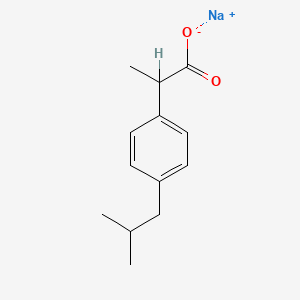
17α-Hydroxyprogesteron-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17α-Hydroxy Progesterone-d8 is a deuterated form of 17α-Hydroxyprogesterone, a naturally occurring steroid hormone. This compound is often used as an internal standard in mass spectrometry due to its stable isotope labeling, which helps in the accurate quantification of steroid hormones in biological samples .
Wissenschaftliche Forschungsanwendungen
17α-Hydroxy Progesterone-d8 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of steroid hormones.
Biology: Helps in studying the metabolic pathways of steroid hormones.
Medicine: Used in clinical diagnostics for the accurate measurement of hormone levels in patients with endocrine disorders.
Industry: Employed in the development of therapeutic strategies for hormone balance and in the production of deuterated drugs .
Wirkmechanismus
Target of Action
17α-Hydroxy Progesterone-d8 (17α-OHP-d8) is an endogenous progestogen steroid hormone related to progesterone . It primarily targets the progesterone receptor (PR) , the mineralocorticoid receptor (MR) , and the glucocorticoid receptor (GR) . These receptors play crucial roles in various biological processes, including reproductive function, electrolyte balance, and immune response .
Mode of Action
17α-OHP-d8 acts as an agonist of the PR, similar to progesterone, albeit weakly in comparison . It binds to the PR, triggering a series of cellular responses. Additionally, it acts as an antagonist of the MR, blocking the receptor’s action . It also serves as a partial agonist of the GR, albeit with very low potency .
Biochemical Pathways
17α-OHP-d8 is a chemical intermediate in the biosynthesis of many other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids . It is derived from progesterone via the enzyme 17α-hydroxylase, encoded by CYP17A1 . This steroid is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary .
Pharmacokinetics
The levels of 17α-OHP can increase in the third trimester of pregnancy primarily due to fetal adrenal production . Normal levels are 3-90 ng/dl in children, and in women, 20-100 ng/dl prior to ovulation, and 100-500 ng/dl during the luteal phase .
Result of Action
The action of 17α-OHP-d8 leads to a variety of molecular and cellular effects. As an agonist of the PR, it can stimulate progestational activity . As an antagonist of the MR, it can inhibit mineralocorticoid activity . As a partial agonist of the GR, it can partially stimulate glucocorticoid activity .
Action Environment
The action of 17α-OHP-d8 can be influenced by various environmental factors. For instance, its production can increase during the third trimester of pregnancy due to fetal adrenal production . Furthermore, its levels can vary based on the phase of the menstrual cycle . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
17α-Hydroxy Progesterone-d8 interacts with various enzymes, proteins, and other biomolecules. It is derived from progesterone via the enzyme 17α-hydroxylase, encoded by the CYP17A1 gene . This interaction plays a crucial role in the biosynthesis of steroid hormones .
Cellular Effects
17α-Hydroxy Progesterone-d8 influences cell function by acting as an agonist of the progesterone receptor (PR), albeit weakly in comparison to progesterone . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 17α-Hydroxy Progesterone-d8 exerts its effects through binding interactions with biomolecules and changes in gene expression. It is an antagonist of the mineralocorticoid receptor (MR) and a partial agonist of the glucocorticoid receptor (GR), albeit with very low potency .
Metabolic Pathways
17α-Hydroxy Progesterone-d8 is involved in the steroidogenesis metabolic pathway . It interacts with the enzyme 17α-hydroxylase, which is crucial for its conversion from progesterone .
Transport and Distribution
It is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17α-Hydroxy Progesterone-d8 involves the incorporation of deuterium atoms into the 17α-Hydroxyprogesterone molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of 17α-Hydroxy Progesterone-d8 often employs advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the purification and quantification of the compound. The use of stable isotope dilution methods ensures high purity and accuracy in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
17α-Hydroxy Progesterone-d8 undergoes various chemical reactions, including:
Oxidation: Conversion to 17α-Hydroxyprogesterone derivatives.
Reduction: Formation of reduced steroid forms.
Substitution: Replacement of functional groups with deuterium-labeled groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Major Products Formed
The major products formed from these reactions include various deuterated steroid derivatives, which are used in scientific research and clinical applications for accurate hormone quantification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17α-Hydroxyprogesterone: The non-deuterated form, used in similar applications but lacks the stable isotope labeling.
17α-Hydroxyprogesterone caproate: A synthetic derivative used in the prevention of preterm births.
Dydrogesterone: Another synthetic progestogen used in hormone therapy
Uniqueness
The uniqueness of 17α-Hydroxy Progesterone-d8 lies in its stable isotope labeling, which provides enhanced accuracy and precision in mass spectrometry analyses. This makes it an invaluable tool in both research and clinical diagnostics, offering advantages over non-deuterated and other synthetic progestogens .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 17α-Hydroxy Progesterone-d8 involves the conversion of starting material pregnenolone-d8 to 17α-Hydroxy Progesterone-d8 through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone-d8", "Sodium hydride (NaH)", "Methyl iodide (CH3I)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Acetic anhydride (C4H6O3)", "Pyridine (C5H5N)", "Methanol (CH3OH)", "Ethanol (C2H5OH)", "Diethyl ether (C4H10O)" ], "Reaction": [ "Step 1: Pregnenolone-d8 is reacted with NaH in anhydrous solvent to form the corresponding enolate.", "Step 2: The enolate is then treated with CH3I to form 17α-methyl pregnenolone-d8.", "Step 3: Reduction of 17α-methyl pregnenolone-d8 with NaBH4 in the presence of HCl gives 17α-methyl progesterone-d8.", "Step 4: 17α-methyl progesterone-d8 is then reacted with NaOH to form 17α-Hydroxy Progesterone-d8.", "Step 5: The final step involves acetylation of 17α-Hydroxy Progesterone-d8 with acetic anhydride and pyridine in anhydrous solvent to form the desired compound.", "The reaction mixture is then quenched with water and extracted with diethyl ether to obtain the product." ] } | |
CAS-Nummer |
850023-80-2 |
Molekularformel |
C21H30O3 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1/i1D3,4D2,6D2,12D |
InChI-Schlüssel |
DBPWSSGDRRHUNT-LDLLURODSA-N |
Isomerische SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Aussehen |
White to Off-White Solid |
melting_point |
216-218°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
68-96-2 (unlabelled) |
Synonyme |
17-Hydroxy-pregn-4-ene-3,20-dione-d8; 4-Pregnen-17α-ol-3,20-dione-d8 |
Tag |
Progesterone Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B602634.png)





![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)

![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)
